molecular formula C16H17N3O3S2 B2408578 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide CAS No. 1022732-73-5

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide

Cat. No. B2408578
CAS RN: 1022732-73-5
M. Wt: 363.45
InChI Key: GTLLDFADFBYNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide, also known as 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenylhydrazinecarbothioamide, is a novel synthetic compound. It is an important intermediate in the synthesis of a variety of drugs and pharmaceuticals. This compound is also used as a research tool in scientific studies of various biochemical and physiological processes. In

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have potent antimicrobial activity. It was identified as a strong antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This makes it a potential candidate for the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory activity. It has been found to exhibit good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . This suggests its potential use in the treatment of inflammation-related conditions .

COX Inhibitory Activity

The compound has been evaluated for its COX inhibitory activity. It has shown selective inhibition to COX-2 isozyme . This property can be beneficial in the management of conditions where COX-2 inhibition is desired .

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives . These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities .

Use in Ligand-Metal Complexes

The compound has been used in the synthesis of mixed ligand-metal complexes. These complexes have demonstrated better antimicrobial activities against gram-negative bacteria E. coli, Pseudomonas luteola, Klebsiella sp., and Salmonella sp. than their free ligand counterparts .

Potential Use in Drug Development

Given its antimicrobial, anti-inflammatory, and COX inhibitory activities, the compound has potential applications in drug development. It could be used in the development of drugs with dual antimicrobial/anti-inflammatory action , or drugs with selective COX-2 inhibitory activity .

properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLDFADFBYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide

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